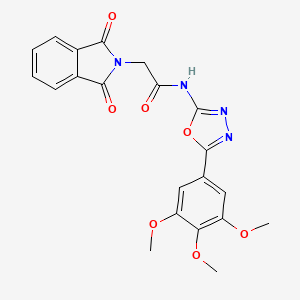
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O7 and its molecular weight is 438.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their anticonvulsant activities. Studies involving indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, for instance, demonstrated significant anticonvulsant activity in models such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. These compounds also underwent in silico studies, including molecular docking, to establish their potential interactions with sodium channels and GABA_A receptors, indicative of their mechanism of action in anticonvulsant activity (Nath et al., 2021).
Anti-inflammatory Activity
Another area of application involves the synthesis and evaluation of novel derivatives for anti-inflammatory activity. For instance, derivatives synthesized from cyclocondensation reactions and evaluated using both in vitro and in vivo models showed promising anti-inflammatory effects. These studies included molecular docking to assess binding affinity towards human serum albumin (HSA), a key protein in the inflammatory process (Nikalje et al., 2015). The same study also investigated ulcerogenic toxicity, providing insights into the safety profile of these compounds.
Molecular Docking and Pharmacokinetic Predictions
The synthesis and pharmacological evaluation of these compounds often incorporate molecular docking and in silico pharmacokinetic predictions. Such approaches help elucidate the molecular interactions of potent compounds with biological targets and establish their drug-likeness properties, aiding in the development of compounds with potential therapeutic applications.
Antimicrobial and Anticancer Activities
Derivatives have also been investigated for their antimicrobial activities against various bacterial strains, demonstrating significant antibacterial effects. Moreover, some compounds within this structural class have been assessed for their anticancer activities, indicating potential applications in cancer therapy (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O7/c1-29-14-8-11(9-15(30-2)17(14)31-3)18-23-24-21(32-18)22-16(26)10-25-19(27)12-6-4-5-7-13(12)20(25)28/h4-9H,10H2,1-3H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVKXDLPKJGRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



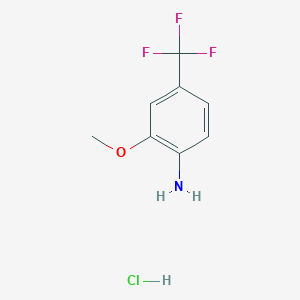
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)
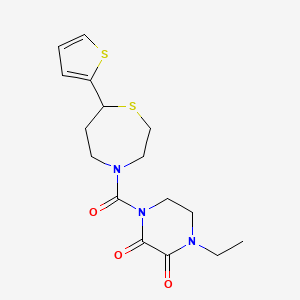
![3-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2625143.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)
![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)
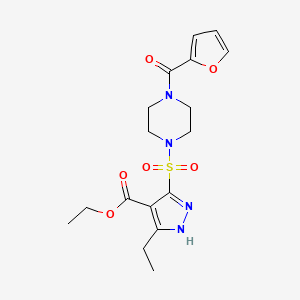
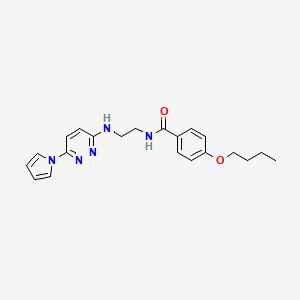
![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)
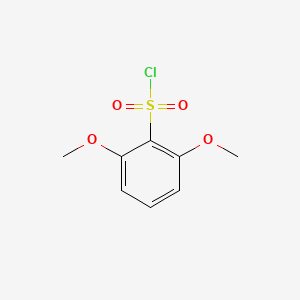
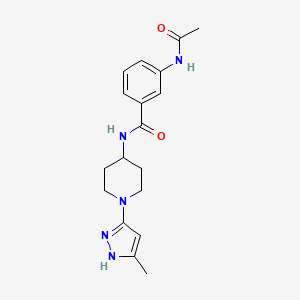
![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)